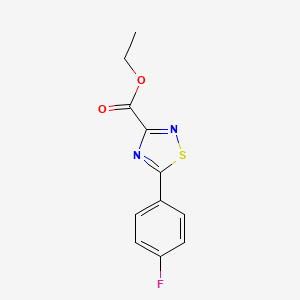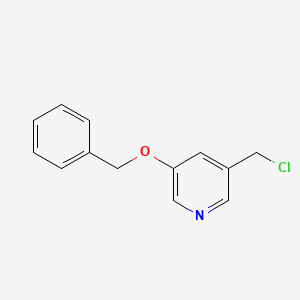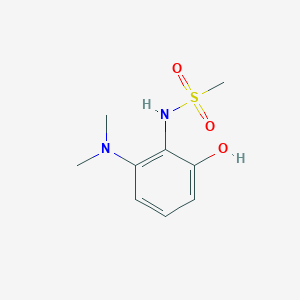
2-Bromo-6-(chloromethyl)-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(chloromethyl)-4-iodopyridine is a heterocyclic organic compound that contains bromine, chlorine, and iodine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-4-iodopyridine can be achieved through a multi-step process involving halogenation and chloromethylation reactions. One common method involves the bromination of 4-iodopyridine followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. The reaction typically requires a catalyst such as zinc chloride to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(chloromethyl)-4-iodopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the halogen substituents can lead to the formation of dehalogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6-(chloromethyl)-4-iodopyridine has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-iodopyridine involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen substituents makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloropyridine: Lacks the iodine substituent, making it less versatile in certain reactions.
2-Iodo-6-(chloromethyl)pyridine: Similar structure but with different halogen substituents, leading to variations in reactivity and applications.
4-Bromo-2-chloropyridine: Different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-6-(chloromethyl)-4-iodopyridine is unique due to the presence of three different halogen substituents on the pyridine ring. This unique combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H4BrClIN |
|---|---|
Peso molecular |
332.36 g/mol |
Nombre IUPAC |
2-bromo-6-(chloromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4BrClIN/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2 |
Clave InChI |
PVIDZDWZZVWIOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCl)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


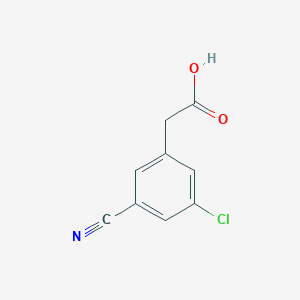
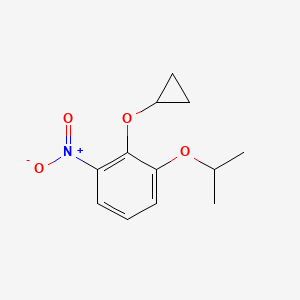



![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)

